1-Phenyl-1H-imidazole-4-carboxylic acid
Overview
Description
1-Phenyl-1H-imidazole-4-carboxylic acid is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Molecular Structure Analysis
The molecular weight of 1-Phenyl-1H-imidazole-4-carboxylic acid is 188.19 . The InChI code is1S/C10H8N2O2.ClH/c13-10 (14)9-6-12 (7-11-9)8-4-2-1-3-5-8;/h1-7H, (H,13,14);1H
. Physical And Chemical Properties Analysis
1-Phenyl-1H-imidazole-4-carboxylic acid is a solid at room temperature . It is highly soluble in water and other polar solvents .Scientific Research Applications
Corrosion Inhibition
1-Phenyl-1H-imidazole-4-carboxylic acid and its derivatives have been studied for their corrosion inhibition properties. For instance, imidazole-based molecules, including derivatives of 1-Phenyl-1H-imidazole, have shown effectiveness in inhibiting corrosion of carbon steel in acidic media. The molecular structure of these compounds significantly impacts their corrosion inhibition efficiency, with research indicating that a softer molecule leads to higher anticorrosion efficiency (Costa et al., 2021).
Synthesis of Pharmaceuticals
1-Phenyl-1H-imidazole-4-carboxylic acid is a key building block in the synthesis of various pharmaceuticals. For example, high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles, starting from α-bromoacetophenones and carboxylic acids including 1-Phenyl-1H-imidazole-4-carboxylic acid, is essential for the production of NS5A inhibitors like Daclatasvir (Carneiro et al., 2015).
Coordination Polymers
This compound has been used in the construction of coordination polymers. These polymers have diverse applications, including catalysis, gas storage, and separation. Studies show that imidazole-based multi-carboxylate ligands, including derivatives of 1-Phenyl-1H-imidazole-4-carboxylic acid, can be used to create various 2D and 3D polymeric structures with unique properties (Guo et al., 2013).
Thermochemical Properties
Research on the thermochemical properties of different 1-(R-phenyl)-1H-imidazoles, including those with functional groups derived from 1-Phenyl-1H-imidazole-4-carboxylic acid, is important for understanding their applications in various fields. This includes vapor pressure measurements and calculations of standard vaporization enthalpies (Emel’yanenko et al., 2017).
Synthesis of Novel Compounds
1-Phenyl-1H-imidazole-4-carboxylic acid serves as a starting point for the synthesis of a variety of novel compounds. These compounds have potential applications in fields like material science and pharmaceuticals. For instance, the synthesis of novel imidazoles from this compound has been explored for their potential antimicrobial properties (Narwal et al., 2012).
Environmental Applications
Imidazole derivatives, including those derived from 1-Phenyl-1H-imidazole-4-carboxylic acid, have been studied for environmental applications, such as the degradation of pollutants. Research has shown that coordination complexes prepared from these compounds can be effective in the photocatalytic degradation of dyes like methyl violet, offering potential solutions for wastewater treatment (Lu et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-phenylimidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)9-6-12(7-11-9)8-4-2-1-3-5-8/h1-7H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYLAWFMMVZTRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634212 | |
Record name | 1-Phenyl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-imidazole-4-carboxylic acid | |
CAS RN |
18075-64-4 | |
Record name | 1-Phenyl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.